N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
Overview
Description
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholinylcarbonyl phenyl derivative, followed by the formation of the tricyclic core structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholinylcarbonyl derivatives and tricyclic structures, such as:
- 4-(4-Morpholinylcarbonyl)phenylboronic acid
- 4-(4-Morpholinylcarbonyl)phenol
- (1R,9S,10S,11S)-10-(Hydroxymethyl)-11-(4-morpholinylcarbonyl)-5-phenyl-12-(3-pyridinylmethyl)-7,12-diazatricyclo[7.2.1.0~2,7~]dodeca-2,4-dien-6-one .
Uniqueness
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is unique due to its specific tricyclic structure and the presence of the morpholinylcarbonyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-18(16-12-9-14-15(10-12)27-20(25)17(14)16)21-13-3-1-11(2-4-13)19(24)22-5-7-26-8-6-22/h1-4,12,14-17H,5-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRLXNAVRKECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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